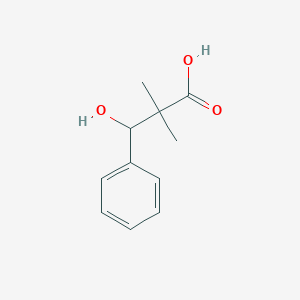

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid

Description

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid (CAS: 23985-59-3) is a β-hydroxy-β-arylalkanoic acid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Key physical properties include a melting point of 132°C and distinct spectral characteristics:

- IR (KBr): Broad -OH stretch at 3439–3380 cm⁻¹, carbonyl (C=O) stretch at 1707 cm⁻¹.

- NMR (¹³C): Signals at δ 18.50 (-C(CH₃)₂), 78.47 (HO-CH(Ph)), and 182.80 (COOH) confirm its structure .

The compound has been investigated for antiproliferative activity, particularly against cancer cells, with derivatives showing selectivity for TRAP1 and HSP90 signaling pathways in colon cancer (HCT-116) models .

Propriétés

IUPAC Name |

3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEPFMROLJOJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369355 | |

| Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23985-59-3 | |

| Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Titanium Tetrachloride Mediated Synthesis

- Reaction Overview:

The synthesis involves the reaction of bistrimethylsilyl dimethyl ketene acetaldehyde with benzaldehyde in the presence of titanium tetrachloride as a Lewis acid catalyst. - Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: Ambient (room temperature)

- Reaction Time: 2 hours

- Yield: Approximately 86%

- Reference: Dubois and Axiotis, Tetrahedron Letters, 1984

| Parameter | Details |

|---|---|

| Reactants | Bistrimethylsilyl dimethyl ketene acetaldehyde, Benzaldehyde |

| Catalyst | Titanium tetrachloride |

| Solvent | Dichloromethane |

| Temperature | Ambient |

| Reaction Time | 2 hours |

| Yield | 86% |

Silver Salt Catalyzed Oxidative Coupling

- Reaction Overview:

A method involving the reaction of 2,2-dimethyl-3-phenylpropanoic acid with vinyl azides in the presence of silver carbonate and base in a mixed solvent system to afford related ketone derivatives. While this method is more focused on elaborated ketones, it demonstrates functional group tolerance relevant for β-hydroxy acid derivatives. - Reaction Conditions:

- Catalyst: Silver carbonate (Ag2CO3)

- Solvent: Acetone and acetonitrile mixture (3:1 ratio)

- Base: 2,6-lutidine (optimal)

- Temperature: 50 °C

- Reaction Time: 10 hours

- Yield: Up to 68-69% isolated yield under optimized conditions

- Reference: PMC Article on diastereoselective synthesis via silver catalysis

| Parameter | Details |

|---|---|

| Catalyst | Ag2CO3 |

| Solvent | Acetone:CH3CN (3:1) |

| Base | 2,6-lutidine |

| Temperature | 50 °C |

| Reaction Time | 10 hours |

| Yield | 68-69% (isolated) |

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-oxo-2,2-dimethyl-3-phenylpropanoic acid.

Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-phenylpropanol.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid and its derivatives as anticancer agents. A notable study synthesized a series of compounds based on this structure and evaluated their effects on colon cancer cells (HCT-116). The findings indicated that several derivatives exhibited significant inhibitory activity, with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL. Compounds with the highest activity were identified as having selective action against cancer cells while sparing normal cells (HEK-293) .

| Compound | IC₅₀ (mg/mL) | Activity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

Acaricidal Properties

The compound has also been investigated for its acaricidal properties against Psoroptes cuniculi, a mange mite. A series of esters derived from 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid were tested for their efficacy. The results indicated that certain esters displayed mortality rates exceeding those of standard acaricides like ivermectin at concentrations as low as 0.25 mg/mL .

| Ester Compound | Mortality Rate (%) at 0.25 mg/mL |

|---|---|

| Compound 1 | >66% |

| Compound 2 | >96% |

| Ivermectin | 68.3% |

Biochemical Research

In biochemical studies, this compound serves as a building block for synthesizing various bioactive molecules. Its derivatives have been utilized in the development of histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in gene expression regulation .

Case Study 1: Antiproliferative Effects

A comprehensive study focused on the antiproliferative effects of synthesized derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated that modifications to the phenyl ring significantly influenced biological activity. The study employed molecular docking techniques to elucidate mechanisms of action involving heat shock proteins (HSP90 and TRAP1), confirming that these compounds selectively target cancer cells .

Case Study 2: Acaricidal Activity Evaluation

Another investigation evaluated the acaricidal activity of various esters derived from this compound against P. cuniculi. The study established structure-activity relationships (SAR) that guided further modifications to enhance efficacy, resulting in several candidates outperforming conventional treatments .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by targeting histone deacetylases (HDACs), leading to the induction of apoptosis . The compound’s hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins and enzymes.

Comparaison Avec Des Composés Similaires

Key Findings :

- Diphenyl derivatives (e.g., compound 3) may exhibit higher rigidity, reducing conformational flexibility and altering activity profiles .

Chlorophenyl Derivatives

Derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (e.g., methyl ester and hydrazide analogs) demonstrate enhanced antiproliferative activity against HCT-116 cells (IC₅₀: 0.12–0.81 mg/mL) .

| Compound Type | IC₅₀ (HCT-116) | Selectivity (vs. HEK-293) | Key Modifications |

|---|---|---|---|

| Methyl ester (7a, 7g) | 0.12 mg/mL | High | Trichloroacetimidate coupling |

| Hydrazide derivatives | 0.81 mg/mL | Moderate | Azide coupling with amino acids |

Comparison with Parent Acid :

- Esterification improves bioavailability but may reduce direct cytotoxicity compared to the free acid form .

Aliphatic β-Hydroxy Acids

Hydroxypivalic Acid (3-Hydroxy-2,2-dimethylpropanoic Acid)

Fungal and Mollusc-Derived Analogs

- Beauveriolide analogs () incorporate branched aliphatic chains (e.g., 3-hydroxy-4-methyldecanoic acid), showing antifungal activity due to hydrophobic interactions.

- Mollusc-derived depsipeptides () feature long-chain β-hydroxy acids (e.g., 3-hydroxy-2,2-dimethyloct-7-enoic acid), highlighting how chain length and unsaturation modulate bioactivity.

Fluorinated Derivatives

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (–18):

- Structural Difference: Trifluoromethyl group increases acidity (pKa ~1.5 vs. ~3.5 for phenyl analog) and metabolic stability.

- Applications: Used in chiral synthesis and pharmaceuticals, contrasting with the antiproliferative focus of the phenyl derivative.

Activité Biologique

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid, a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is , with a molecular weight of 222.28 g/mol. Its structure features a hydroxyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid have been explored in several contexts:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study comparing various β-hydroxy-β-arylalkanoic acids found that 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid demonstrated comparable anti-inflammatory effects to ibuprofen without causing significant gastric lesions . Molecular docking studies suggest that the compound interacts effectively with cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in inflammatory processes .

2. Anticancer Properties

Several studies have evaluated the anticancer potential of derivatives of this compound. For instance, a series of synthesized analogs showed selective inhibition of colon cancer cell proliferation (HCT-116 cells). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancer cells while sparing normal cells . The mechanism appears to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are critical in cancer cell survival and proliferation .

Case Study: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) among β-hydroxy acids revealed that the presence of specific substituents significantly influences biological activity. For example, variations in the phenyl substitution pattern were correlated with enhanced binding affinity to COX enzymes, thus increasing anti-inflammatory efficacy .

Table 1: Summary of Biological Activities

The anti-inflammatory action is primarily attributed to the inhibition of COX enzymes, particularly COX-2. The binding interactions involve hydrophobic interactions and hydrogen bonding with key amino acids within the enzyme's active site . For anticancer effects, the modulation of signaling pathways involving HSP90 and TRAP1 has been proposed as a mechanism through which these compounds induce apoptosis in cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, reduction, and hydrolysis. A common approach for structurally similar compounds (e.g., chlorophenyl derivatives) employs aldehydes or ketones as starting materials, reacted with appropriate carboxylic acids under catalytic conditions. For example, condensation of 2-chlorobenzaldehyde with difluoroacetic acid using sodium borohydride for reduction and HCl for hydrolysis has been reported for analogous compounds . To optimize yield and purity:

- Use continuous flow processes for scalability and efficiency in industrial settings.

- Employ protection-deprotection strategies to preserve stereochemical integrity during synthesis.

- Monitor reaction progress via HPLC or TLC to identify intermediates and byproducts.

Temperature control (e.g., 0–25°C for reduction steps) and catalyst selection (e.g., ruthenium TsDPEN complexes for enantioselective synthesis) are critical .

Q. What spectroscopic and analytical techniques are essential for characterizing 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the hydroxy, dimethyl, and phenyl groups. For example, the methyl groups at C2 will appear as singlets due to equivalent protons .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm, C=O at ~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (118.132 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry if enantiopure samples are available.

Cross-referencing with PubChem or EPA DSSTox data (e.g., InChIKey:RDFQSFOGKVZWKF-UHFFFAOYSA-N) ensures consistency .

Q. What safety protocols should be followed when handling 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid in the laboratory?

- Methodological Answer : While specific safety data for this compound is limited, analogous hydroxy acids require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : In airtight containers under inert gas (e.g., N) to prevent oxidation.

Consult Safety Data Sheets (SDS) for structurally related compounds (e.g., 3-Hydroxy-2,2-dimethylpropanal, which has hazards H302, H315 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid derivatives?

- Methodological Answer : Contradictions often arise from variations in substituents (e.g., chloro, fluoro, or nitro groups) or assay conditions. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., 3-(3-Chloro-2-fluorophenyl) variants ) to isolate bioactive moieties.

- Dose-Response Curves : Quantify EC/IC values under identical experimental conditions.

Computational tools (e.g., molecular docking) can predict interactions with targets like enzymes or receptors .

Q. What strategies are effective for separating enantiomers of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid?

- Methodological Answer : Enantiomer separation is critical for studying stereospecific bioactivity. Methods include:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane/isopropanol.

- Enantioselective Synthesis : Catalytic asymmetric reduction using ruthenium TsDPEN complexes (e.g., (S,S)-4a) to achieve >95% enantiomeric excess (ee) .

- Derivatization : Convert the acid to esters or amides with chiral auxiliaries for easier separation.

Q. How can computational modeling predict the metabolic pathways of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid?

- Methodological Answer : Computational approaches include:

- Density Functional Theory (DFT) : Calculate thermodynamic stability of metabolites (e.g., oxidation products).

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict hydroxylation sites.

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with absorption/distribution properties.

Tools like PubChem’s BioActivity data or DSSTox’s predictive toxicology resources can validate predictions .

Data Contradiction Analysis

Q. Why do synthetic yields of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid vary across studies?

- Methodological Answer : Yield discrepancies often stem from:

- Catalyst Efficiency : Transition metal catalysts (e.g., Pd, Ru) may degrade under harsh conditions.

- Purification Methods : Column chromatography vs. recrystallization can affect recovery rates.

- Starting Material Purity : Impurities in phenyl or propanoic acid precursors alter reaction kinetics.

Reproduce protocols with strict quality control (e.g., ≥99% purity reagents) and characterize intermediates via LC-MS .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.